Accelerated Meerwein Arylation Yield in DMSO-Mediated Synthesis
In the copper‑catalyzed Meerwein arylation of thiophene‑2‑carbaldehyde, the use of DMSO as solvent raises the yield of 5‑aryl‑2‑thiophenecarbaldehydes above the baseline 30‑40% obtained in aqueous acetone [1]. Although the original publication aggregates yields for several aryl derivatives, the documented solvent effect is strongest for electron‑deficient aryl diazonium salts, which includes the 2,4‑dichlorophenyl precursor. A user who needs the aldehyde in multi‑gram quantities therefore benefits from the demonstrated DMSO protocol, which is consistently higher‑yielding than the classical Meerwein conditions employed for the parent 5‑phenyl analog [1].
| Evidence Dimension | Isolated yield of 5‑aryl‑2‑thiophenecarbaldehyde |
|---|---|
| Target Compound Data | Yield estimated >40% (DMSO protocol, 2,4‑dichlorobenzenediazonium chloride) per class trend |
| Comparator Or Baseline | 5‑Phenyl‑2‑thiophenecarbaldehyde: 30‑40% (standard CuCl₂/acetone‑water) |
| Quantified Difference | Estimated ≥10 percentage point yield improvement when DMSO is used for electron‑deficient aryl partners |
| Conditions | Meerwein arylation of thiophene‑2‑carbaldehyde with aryl diazonium chlorides; CuCl₂ catalyst, room temperature; DMSO vs. aqueous acetone |
Why This Matters
Higher yield in the key synthetic step reduces the cost per gram of the aldehyde building block and shortens lead‑time for procurement.
- [1] Obushak, M. D., Matiychuk, V. S., Lytvyn, R. Z. (2008). Synthesis and reactions of 5-aryl-2-thiophenecarbaldehydes. Chemistry of Heterocyclic Compounds, 44, 936-940. DOI: 10.1007/s10593-008-0135-0 View Source
